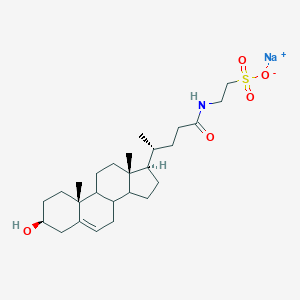

Tauro-3beta-hydroxy-5-cholenoate

Description

Historical Context of Bile Acid Metabolism Research

The scientific journey into understanding bile acids has been a long and incremental one. Early research, dating back to the 19th century, focused on the fundamental role of bile in digestion, particularly the emulsification of fats. nih.govyoutube.com A significant milestone was the isolation of cholic acid in 1848, which marked the beginning of the chemical characterization of these molecules. nih.gov For many years, bile acids were primarily viewed as digestive detergents.

The 20th century brought a deeper understanding of their structure and biosynthesis from cholesterol. The development of analytical techniques like gas chromatography and mass spectrometry in the mid-20th century was a major leap forward, allowing for the detailed analysis of bile acid composition in biological samples. nih.gov A pivotal moment in modern bile acid research came in 1999 with the discovery of the farnesoid X receptor (FXR), a nuclear receptor for which bile acids are natural ligands. nih.gov This discovery revolutionized the field, revealing that bile acids are not just detergents but also potent signaling molecules that regulate their own synthesis and transport, as well as influencing lipid, glucose, and energy metabolism. nih.govyoutube.com

Table 1: Key Historical Milestones in Bile Acid Research

| Era/Year | Discovery/Development | Significance |

| 1848 | Isolation of cholic acid. nih.gov | Marked the beginning of the chemical characterization of bile acids. nih.gov |

| 17th-19th Century | Elucidation of the enterohepatic circulation of bile. nih.gov | Established the concept of bile acid recycling between the liver and intestine. nih.gov |

| Mid-20th Century | Development of gas chromatography and mass spectrometry. nih.gov | Enabled detailed analysis of bile acid profiles in health and disease. nih.gov |

| 1991 | Identification of the canalicular bile salt export pump (BSEP). nih.gov | A major step in understanding the molecular mechanisms of bile secretion. nih.gov |

| 1999 | Discovery of the farnesoid X receptor (FXR) as a bile acid receptor. nih.gov | Revealed the role of bile acids as signaling molecules, transforming the field. nih.gov |

Significance of Monohydroxy Bile Acids in Mammalian Physiological Processes

Monohydroxy bile acids, characterized by a single hydroxyl group on the steroid nucleus, represent a specific class of bile acids that includes 3β-hydroxy-5-cholenoic acid and its more well-known counterpart, lithocholic acid. medchemexpress.comnih.gov While present in smaller quantities than di- and trihydroxy bile acids, they have distinct and important physiological roles.

One of the most noted characteristics of monohydroxy bile acids is their potential for toxicity. nih.gov An accumulation of these bile acids can lead to cholestasis (a reduction or stoppage of bile flow) and liver damage. nih.gov This inherent toxicity underscores the importance of the body's detoxification mechanisms, such as sulfation and glucuronidation, which convert these compounds into more water-soluble and less harmful forms that can be more easily excreted. nih.gov

Despite their potential for toxicity, monohydroxy bile acids are also recognized as signaling molecules. For instance, lithocholic acid is a potent activator of the TGR5 membrane receptor and can also activate the nuclear receptor PXR. Through these interactions, they can influence inflammatory responses, energy expenditure, and cell proliferation. The metabolism and signaling of monohydroxy bile acids are therefore tightly regulated to maintain homeostasis and prevent cellular injury.

Overview of 3beta-hydroxy-5-cholenoic Acid's Endogenous Presence and its Conjugated Forms

3β-hydroxy-5-cholenoic acid is an endogenous monohydroxy bile acid that is found in biological fluids, with its presence detected from fetal life onward. selleckchem.com It is formed from cholesterol via the "acidic" or "alternative" pathway of bile acid synthesis. nih.gov Research has shown that 3β-hydroxy-5-cholenoic acid serves as a metabolic precursor to both chenodeoxycholic acid and lithocholic acid in various species, including humans. nih.gov The conversion to chenodeoxycholic acid represents a pathway that can bypass the formation of the more toxic lithocholic acid, highlighting a protective metabolic route. nih.gov

Like other primary bile acids synthesized in the liver, 3β-hydroxy-5-cholenoic acid undergoes conjugation before being secreted into the bile. This process increases its water solubility and reduces its toxicity. youtube.com The primary forms of conjugation are with the amino acids taurine (B1682933) and glycine (B1666218). The taurine-conjugated form is specifically known as Tauro-3beta-hydroxy-5-cholenoate .

In addition to amino acid conjugation, a significant portion of 3β-hydroxy-5-cholenoic acid is also conjugated with sulfate (B86663) or glucuronide groups. nih.gov Studies have shown that in certain cholestatic conditions, where bile acid levels are elevated, more than 90% of the circulating 3β-hydroxy-5-cholenoic acid can be found in these esterified (sulfated or glucuronidated) forms, which is believed to be a detoxification mechanism. nih.gov Interestingly, while sulfation is generally a detoxification step, one study in rats found that this compound-3-sulfate could still induce cholestasis, indicating the complex biological activities of these modified bile acids. nih.gov

The analysis of 3β-hydroxy-5-cholenoic acid and its conjugated forms, including this compound, is of clinical interest. Elevated levels of these compounds in the serum have been observed in patients with various hepatobiliary diseases, particularly those involving cholestasis. nih.gov The ratio of glycine- to taurine-conjugated forms has also been investigated as a potential marker to distinguish between different types of liver injury. nih.gov

Table 2: Conjugated Forms of 3beta-hydroxy-5-cholenoic Acid

| Conjugate Name | Type of Conjugation | Significance |

| This compound | Amino Acid (Taurine) | A primary conjugated form for secretion into bile. nih.gov Its presence is studied in hepatobiliary diseases. nih.gov |

| Glyco-3beta-hydroxy-5-cholenoate | Amino Acid (Glycine) | Another primary conjugated form. The ratio to the taurine conjugate may have diagnostic value. nih.gov |

| 3beta-hydroxy-5-cholenoate-3-sulfate | Sulfation | A major detoxification product, increasing water solubility for excretion. nih.gov |

| 3beta-hydroxy-5-cholenoate-glucuronide | Glucuronidation | Another key detoxification pathway for this monohydroxy bile acid. nih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

17238-48-1 |

|---|---|

Molecular Formula |

C26H42NNaO5S |

Molecular Weight |

503.7 g/mol |

IUPAC Name |

sodium;2-[[(4R)-4-[(3S,10R,13R,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |

InChI |

InChI=1S/C26H43NO5S.Na/c1-17(4-9-24(29)27-14-15-33(30,31)32)21-7-8-22-20-6-5-18-16-19(28)10-12-25(18,2)23(20)11-13-26(21,22)3;/h5,17,19-23,28H,4,6-16H2,1-3H3,(H,27,29)(H,30,31,32);/q;+1/p-1/t17-,19+,20?,21-,22?,23?,25+,26-;/m1./s1 |

InChI Key |

SVXBFWHRSNVSLG-ROVRTUHXSA-M |

SMILES |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C.[Na+] |

Isomeric SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)O)C)C.[Na+] |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C.[Na+] |

Synonyms |

tauro-3 beta-hydroxy-5-cholenoate tauro-3 beta-hydroxy-5-cholenoate sulfate |

Origin of Product |

United States |

Biosynthesis and Endogenous Formation of 3beta Hydroxy 5 Cholenoic Acid and Its Conjugates

Precursors and Initial Sterol Hydroxylation Pathways in Bile Acid Synthesis

The formation of 3beta-hydroxy-5-cholenoic acid begins with cholesterol and involves several key hydroxylation steps.

Cholesterol is the fundamental molecule from which all bile acids are synthesized. researchgate.netyoutube.com The initial step in the alternative, or acidic, pathway of bile acid synthesis involves the conversion of cholesterol into more soluble forms through the addition of hydroxyl groups. nih.gov This pathway is a key source of 3beta-hydroxy-5-cholenoic acid.

Oxysterols, which are oxidized derivatives of cholesterol, are crucial intermediates. Specifically, 27-hydroxycholesterol (B1664032) is a significant precursor in the formation of 3beta-hydroxy-5-cholenoic acid. nih.govnih.gov The synthesis of 3beta-hydroxy-5-cholenoic acid can begin with the oxidation of cholesterol to 26-hydroxycholesterol (B79680) (often referred to as 27-hydroxycholesterol). nih.govnih.gov This oxysterol is then further metabolized to 3beta-hydroxy-5-cholenoic acid. nih.gov

The enzymatic conversion of cholesterol and its metabolites is primarily carried out by cytochrome P450 (CYP) enzymes. The mitochondrial enzyme sterol 27-hydroxylase, encoded by the CYP27A1 gene, is a key player in the alternative bile acid synthesis pathway. youtube.comnih.govcaymanchem.com CYP27A1 catalyzes the hydroxylation of the sterol side chain, a critical step in forming 27-hydroxycholesterol from cholesterol. nih.gov This enzyme is widely expressed in various tissues throughout the body. nih.gov

Contributions of Classical and Alternative Bile Acid Synthesis Pathways to 3beta-hydroxy-5-cholenoic Acid Production

Two main pathways are responsible for bile acid synthesis: the classical (or neutral) pathway and the alternative (or acidic) pathway. researchgate.netnih.gov

The classical pathway is initiated by cholesterol 7alpha-hydroxylase (CYP7A1) and is the primary pathway for bile acid synthesis under normal physiological conditions in humans, accounting for the majority of production. youtube.comnih.gov

The alternative pathway , initiated by CYP27A1, plays a smaller role in healthy individuals but can become the predominant pathway in certain liver conditions. nih.gov This pathway is the main route for the production of 3beta-hydroxy-5-cholenoic acid. nih.govnih.gov In this pathway, cholesterol is first hydroxylated to form oxysterols like 27-hydroxycholesterol, which are then converted to 3beta-hydroxy-5-cholenoic acid. nih.gov While the classical pathway primarily produces cholic acid and chenodeoxycholic acid, the alternative pathway is a significant source of chenodeoxycholic acid and is the origin of 3beta-hydroxy-5-cholenoic acid. youtube.com

Genetic Determinants and Biochemical Consequences of 3beta-hydroxy-5-cholenoic Acid Accumulation

Genetic defects in the enzymes of the bile acid synthesis pathways can lead to the accumulation of specific intermediates, including 3beta-hydroxy-5-cholenoic acid.

A deficiency in the enzyme oxysterol 7alpha-hydroxylase, encoded by the CYP7B1 gene, is a primary cause of the accumulation of 3beta-hydroxy-5-cholenoic acid. nih.govnih.govjensenlab.org CYP7B1 is responsible for the 7alpha-hydroxylation of oxysterols, such as 27-hydroxycholesterol, and other 3beta-hydroxy-Δ5-steroids. frontiersin.orgmedlineplus.gov This step is crucial for their further conversion into primary bile acids. nih.gov

In individuals with CYP7B1 deficiency, the pathway is blocked, leading to a buildup of the substrates for this enzyme. nih.govresearchgate.net Consequently, there are elevated levels of oxysterols like 25-hydroxycholesterol (B127956) and 27-hydroxycholesterol, as well as a significant accumulation of 3beta-hydroxy-5-cholenoic acid and its cholestenoic acid counterpart in bodily fluids like urine and serum. nih.govpsu.edu This accumulation is a characteristic biomarker for diagnosing this inborn error of bile acid metabolism. nih.govpsu.edu The deficiency is an autosomal recessive disorder caused by mutations in the CYP7B1 gene. nih.gov

Data Tables

Table 1: Key Enzymes and Their Roles in 3beta-hydroxy-5-cholenoic Acid Related Pathways

| Enzyme | Gene | Location | Function |

| Sterol 27-hydroxylase | CYP27A1 | Mitochondria | Initiates the alternative pathway of bile acid synthesis by hydroxylating cholesterol to form 27-hydroxycholesterol. youtube.comnih.gov |

| Oxysterol 7alpha-hydroxylase | CYP7B1 | Endoplasmic Reticulum | Catalyzes the 7alpha-hydroxylation of oxysterols, a critical step in their conversion to primary bile acids. nih.govfrontiersin.org |

| Cholesterol 7alpha-hydroxylase | CYP7A1 | Endoplasmic Reticulum | Initiates the classical pathway of bile acid synthesis. youtube.com |

Table 2: Biochemical Profile in CYP7B1 Deficiency

| Metabolite | Change in Level | Significance |

| 3beta-hydroxy-5-cholenoic acid | Increased | A key diagnostic marker for CYP7B1 deficiency. nih.govpsu.edu |

| 3beta-hydroxy-5-cholestenoic acid | Increased | Accumulates alongside 3beta-hydroxy-5-cholenoic acid. nih.gov |

| 25-hydroxycholesterol | Increased | A substrate of CYP7B1 that builds up in its absence. nih.govresearchgate.net |

| 27-hydroxycholesterol | Increased | A primary substrate of CYP7B1 that accumulates significantly. nih.govresearchgate.net |

| Primary Bile Acids (e.g., Cholic Acid, Chenodeoxycholic Acid) | Reduced | Synthesis is impaired due to the enzymatic block. nih.gov |

Other Inborn Errors of Bile Acid Synthesis Impacting 3beta-hydroxy-5-cholenoic Acid Metabolism

Several inborn errors of metabolism beyond the primary defects in its direct synthetic pathway can significantly impact the metabolism of 3β-hydroxy-5-cholenoic acid, leading to its accumulation. These disorders disrupt the normal, complex cascade of bile acid synthesis, causing a buildup of atypical, and often hepatotoxic, intermediate metabolites.

Oxysterol 7α-hydroxylase (CYP7B1) Deficiency: This autosomal recessive disorder affects the "acidic" pathway of bile acid synthesis. The enzyme CYP7B1 is crucial for the 7α-hydroxylation of various oxysterols, a key step in converting cholesterol to chenodeoxycholic acid. A deficiency in this enzyme blocks this pathway, leading to a significant accumulation of precursor molecules. Notably, patients with CYP7B1 deficiency show a massive accumulation of 3β-hydroxy-5-cholenoic acid, which can constitute up to 90% of the total bile acids in plasma. nih.gov Additionally, high levels of oxysterols like 25-hydroxycholesterol and 27-hydroxycholesterol are characteristic of this condition. nih.gov The resulting cholestasis and liver injury highlight the critical role of the acidic pathway, particularly in early life. nih.goveuropa.eu

Δ4-3-Oxosteroid 5β-reductase (AKR1D1) Deficiency: This enzyme is responsible for a critical modification of the steroid nucleus in the bile acid synthesis pathway. Its deficiency leads to the production of atypical bile acids with a 3-oxo-Δ4 structure. europa.eu While the primary accumulating metabolites are 7α-hydroxy-3-oxo-4-cholenoic acid and 7α,12α-dihydroxy-3-oxo-4-cholenoic acid, the profound disruption to the bile acid pool and resulting liver damage can secondarily affect the concentrations of other intermediates like 3β-hydroxy-5-cholenoic acid. d-nb.info The progressive liver disease seen in untreated cases underscores the hepatotoxicity of these abnormal bile acids. europa.eu

These genetic conditions collectively demonstrate that a disruption at various points in the intricate bile acid synthesis pathway can lead to a pathological accumulation of 3β-hydroxy-5-cholenoic acid and related precursors, contributing significantly to the liver disease seen in these patients. nih.gov

Endogenous Levels and Tissue Distribution of 3beta-hydroxy-5-cholenoic Acid and its Conjugates

3β-hydroxy-5-cholenoic acid is an endogenous monohydroxy bile acid found in biological fluids from fetal life onwards. scispace.com In healthy individuals, it is present in plasma at low concentrations, alongside its C27 analogue, 3β-hydroxy-5-cholestenoic acid. mdpi.com The majority of this compound in circulation is not in its free form but is conjugated, primarily through sulfation and glucuronidation. mdpi.com

The concentration of 3β-hydroxy-5-cholenoic acid and its conjugates increases significantly in various hepatobiliary diseases and, most dramatically, in specific inborn errors of bile acid synthesis. In patients with 3β-hydroxy-Δ5-C27-steroid dehydrogenase (HSD3B7) deficiency, this atypical bile acid and its derivatives become the predominant species in plasma and urine, while primary bile acids like cholic acid and chenodeoxycholic acid are markedly reduced or absent. europa.eu For instance, in these patients, 3β-hydroxylated-Δ5 derivatives can account for an average of 94% of the total urinary bile acids before treatment.

The tissue distribution of 3β-hydroxy-5-cholenoic acid is linked to its site of synthesis and metabolism. The liver is the primary site of bile acid synthesis. However, evidence also points to metabolic activity in other tissues. Studies in rats have shown that brain tissue contains enzymes capable of converting 3β-hydroxy-5-cholenoic acid into chenodeoxycholic acid, suggesting a potential for local synthesis or metabolism of bile acids within the central nervous system.

In humans, bile acids are conjugated in the liver with either glycine (B1666218) or taurine (B1682933) to increase their water solubility before being excreted into the bile. nih.gov The ratio of glycine to taurine conjugation is typically around 3:1 in humans. In pathological states, such as obstructive jaundice and other cholestatic conditions, the serum levels of conjugated forms of 3β-hydroxy-5-cholenoic acid rise substantially. In patients with obstructive jaundice, glucuronidation is the predominant form of conjugation, whereas in other liver diseases like cirrhosis and hepatitis, sulfation tends to exceed glucuronidation. mdpi.com

The following tables summarize the reported levels of 3β-hydroxy-5-cholenoic acid in various conditions.

Table 1: Serum Concentrations of Total 3β-hydroxy-5-cholenoic Acid in Hepatobiliary Diseases

| Condition | Number of Subjects (n) | Mean Serum Concentration (μmol/L) |

|---|---|---|

| Control Subjects | 14 | 0.184 |

| Obstructive Jaundice | 15 | 6.783 |

| Liver Cirrhosis (Compensated) | 12 | 0.433 |

| Liver Cirrhosis (Decompensated) | 12 | 1.636 |

| Chronic Hepatitis | 12 | 0.241 |

| Acute Hepatitis | 11 | 2.364 |

Data sourced from a study quantifying serum levels by mass fragmentography. mdpi.com

Table 2: Plasma Concentrations of Atypical Bile Acids in Inborn Errors of Synthesis

| Condition | Key Accumulated Bile Acids | Relative Abundance |

|---|---|---|

| 3β-HSD Deficiency | 3β,7α-dihydroxy-5-cholenoic acid, 3β,7α,12α-trihydroxy-5-cholenoic acid | High concentrations in plasma; 3β-hydroxy-Δ5 derivatives are 94% of urinary bile acids. |

| CYP7B1 Deficiency | 3β-hydroxy-5-cholenoic acid | Constitutes ~90% of total plasma bile acids. nih.gov |

This table presents a qualitative summary based on reported findings.

Metabolic Transformations and Conjugation Pathways of Tauro 3beta Hydroxy 5 Cholenoate

Taurine (B1682933) Conjugation in the Formation of Tauro-3beta-hydroxy-5-cholenoate

The formation of this compound is a result of the conjugation of the primary bile acid precursor, 3beta-hydroxy-5-cholenoic acid, with the amino acid taurine. This process is a key step in bile acid metabolism, primarily occurring in the liver, which converts relatively lipophilic bile acids into more water-soluble and physiologically active forms. In humans, bile acids are conjugated with either glycine (B1666218) or taurine, while in rodents, taurine conjugation is predominant. nih.govscite.ai

The conjugation process involves a two-step enzymatic reaction:

Activation: The bile acid (3beta-hydroxy-5-cholenoic acid) is first activated to a coenzyme A (CoA) thioester. This reaction is catalyzed by bile acid-CoA synthase (BACS).

Conjugation: The resulting bile acid-CoA derivative is then conjugated with taurine. This step is catalyzed by the enzyme bile acid-CoA:amino acid N-acyltransferase (BAAT). imrpress.com

This conjugation significantly alters the physicochemical properties of the bile acid, enhancing its ability to be secreted into bile and function in lipid digestion and absorption.

Sulfation of this compound: Formation of this compound-3-sulfate

Sulfation represents a major pathway for the detoxification and elimination of bile acids, including this compound. scite.aioup.comoup.com This process involves the addition of a sulfate (B86663) group to the hydroxyl position of the bile acid molecule, leading to the formation of this compound-3-sulfate. Research has identified sulfated 3beta-hydroxy-5-cholenoic acid in cultured human hepatocytes. researchgate.net Furthermore, studies in mice with a deficiency in the sodium taurocholate cotransporting polypeptide (Ntcp) have shown that under conditions of high bile acid levels (hypercholanemia), there is a significant increase in the sulfation of bile acids, as evidenced by elevated levels of taurolithocholate-3-sulfate (TLCA-3-sulfate) in the liver and serum. nih.gov This indicates that sulfation is an adaptive mechanism to handle bile acid overload. nih.gov

| Condition | Observed Change in Sulfation | Key Finding | Reference |

| Hypercholanemia (Ntcp deficient mice) | Increased levels of TLCA-3-sulfate in liver and serum | Enhanced bile acid sulfation is a major detoxification and elimination mechanism. | nih.gov |

| Human Hepatocyte Culture | Detection of sulfated 3beta-hydroxy-5-cholenoic acid | Demonstrates the capacity of human liver cells to sulfate this bile acid precursor. | researchgate.net |

The sulfation of bile acids is catalyzed by a family of enzymes known as sulfotransferases (SULTs). oup.com For monohydroxy bile acids like lithocholic acid (LCA) and its taurine conjugate, the key enzyme responsible for sulfation at the 3-hydroxyl position is Sulfotransferase-2A1 (SULT2A1). oup.comnih.gov Studies have shown that SULT2A1 plays a unique and significant role in the 3-hydroxyl group sulfation of these compounds. nih.gov This enzymatic activity is not limited to the liver; bile salt sulfotransferase activity has also been identified in the cytosol of human adrenal tissue, where it can sulfate unconjugated lithocholate. nih.gov In hamster liver, the specific activity for the sulfation of lithocholate conjugates develops postnatally and is higher than that for unconjugated lithocholate in older animals. nih.gov

| Enzyme | Function | Location | Reference |

| Sulfotransferase-2A1 (SULT2A1) | Catalyzes the sulfation of bile acids at the 3-hydroxyl position. | Liver | oup.comnih.gov |

| Bile salt sulphotransferase | Catalyzes the sulfation of bile salts like unconjugated lithocholate. | Human Adrenal Gland Cytosol | nih.gov |

Sulfation profoundly alters the physicochemical and biological properties of bile acids, serving as a critical detoxification mechanism. oup.comoup.com

Increased Water Solubility: The addition of a sulfate group introduces a permanent negative charge to the bile acid molecule. oup.com This dramatically increases its water solubility, which in turn enhances its excretion in urine and feces. scite.aioup.comoup.comnih.gov

Reduced Toxicity: Unsulfated bile acids can be toxic to cells, particularly hepatocytes, due to their detergent-like properties that can disrupt cell membranes. oup.com Sulfation abolishes this detergent activity and reduces cytotoxicity. oup.com For example, while some unsulfated bile acids can cause cholestasis (a decrease in bile flow), their sulfated counterparts often have a choleretic effect, meaning they increase bile flow. oup.comnih.gov

| Property | Effect of Sulfation | Mechanism/Outcome | Reference |

| Water Solubility | Increased | Addition of a permanent negative charge enhances excretion in urine and feces. | oup.comnih.gov |

| Cytotoxicity | Decreased/Abolished | Reduces detergent activity against cell membranes. | oup.com |

| Bile Flow | Increased (Choleretic Effect) | Protects against cholestasis induced by unsulfated bile acids. | oup.comnih.gov |

| Intestinal Absorption | Decreased | Promotes elimination and reduces systemic exposure. | scite.aioup.comoup.com |

Further Hydroxylation and Oxidation of 3beta-hydroxy-5-cholenoic Acid

The precursor molecule, 3beta-hydroxy-5-cholenoic acid, can undergo further metabolic transformations, particularly hydroxylation and oxidation, in various tissues.

While the liver is the primary site of bile acid synthesis, evidence suggests that alternative pathways exist in extrahepatic tissues, such as the brain. nih.govuva.nl Research has demonstrated that 3beta-hydroxy-5-cholenoic acid can be converted into the primary bile acid chenodeoxycholic acid (CDCA) by enzyme systems present in the rat brain. nih.govmdpi.combioscientifica.com This local synthesis in the brain is thought to be important for the clearance of cholesterol from neuronal tissue. uva.nl The presence of intermediates of the bile acid synthesis pathway has been detected in rodent brain and human cerebrospinal fluid (CSF). bioscientifica.com

The bioconversion of 3beta-hydroxy-5-cholenoic acid to chenodeoxycholic acid in the brain involves a series of enzymatic steps and specific intermediates. One identified pathway involves 24S-hydroxycholesterol, which is predominantly found in the brain, as a precursor to 3beta-hydroxy-5-cholenoic acid. mdpi.com

The subsequent conversion to CDCA proceeds through the following intermediates:

3beta, 7alpha-dihydroxy-5-cholenoic acid

7alpha-hydroxy-3-oxo-4-cholenoic acid mdpi.com

This transformation requires the action of specific enzymes. Enzymes located in the cytosolic fraction of rat brain have been shown to catalyze the final step, the conversion of 7α-hydroxy-3-oxo-4-cholenoic acid to chenodeoxycholic acid. nih.gov This indicates the presence of the necessary hydroxylase and oxidoreductase enzymes within brain tissue to complete this specific bioconversion pathway.

| Precursor | Intermediate(s) | Final Product | Tissue | Reference |

| 3beta-hydroxy-5-cholenoic acid | 3beta, 7alpha-dihydroxy-5-cholenoic acid; 7alpha-hydroxy-3-oxo-4-cholenoic acid | Chenodeoxycholic acid (CDCA) | Rat Brain | mdpi.com |

Other Conjugation Processes (e.g., Glycine, Glucuronidation) and their Research Significance

While taurine conjugation is a primary metabolic pathway for 3β-hydroxy-5-cholenoic acid, other conjugation processes, notably with glycine and glucuronic acid, play significant roles in its metabolism and have distinct research implications. These alternative pathways are crucial for the detoxification and excretion of this bile acid, particularly under certain physiological and pathological conditions.

In addition to taurine, bile acids can be conjugated with the amino acid glycine. While rodents predominantly utilize taurine for bile acid conjugation, humans exhibit a glycine-to-taurine conjugation ratio of approximately 1:3 to 3.5. nih.gov The ratio of glycine to taurine-conjugated bile acids has been shown to be a useful indicator for distinguishing between cholestasis and hepatocellular damage, such as in cases of acute or fulminant hepatitis. nih.gov Research in newborn guinea pigs has revealed significant levels of glycine-conjugated bile acids in the context of studies on 3β-hydroxy-5-cholenoic acid, suggesting the importance of this pathway in early development. nih.gov The specific enzyme responsible, bile acid-CoA:amino acid N-acyltransferase (BAAT), facilitates the transfer of the bile acid from coenzyme A to either glycine or taurine. nih.gov The balance between glycine and taurine conjugation is influenced by the intracellular concentrations of these amino acids and the kinetic properties of the BAAT enzyme. cambridge.orgcambridge.org

Glucuronidation represents another key detoxification pathway for 3β-hydroxy-5-cholenoic acid. This process involves the enzymatic addition of a glucuronic acid moiety to the bile acid, which significantly increases its water solubility and facilitates its elimination, primarily through the urine. cambridge.org This pathway is particularly important in conditions of cholestasis, where the primary route of bile acid excretion via bile is impaired.

Detailed research has quantified the extent of glucuronidation and sulfation of 3β-hydroxy-5-cholenoic acid in the serum of individuals with various liver diseases, highlighting the clinical significance of this metabolic route. A study by Goto et al. (1987) provided quantitative data on the conjugated forms of this bile acid in different patient groups. nih.gov

The following table summarizes the mean concentrations and relative percentages of the non-sulfated/non-glucuronidated, glucuronidated, and sulfated fractions of 3β-hydroxy-5-cholenoic acid in the serum of control subjects and patients with different hepatobiliary diseases. nih.govteikyo.jp

Serum Concentrations and Conjugation Patterns of 3β-hydroxy-5-cholenoic acid in Hepatobiliary Diseases

| Group | Total 3β-hydroxy-5-cholenoic acid (μmol/L) | Non-sulfated/ Non-glucuronidated (%) | Glucuronidated (%) | Sulfated (%) |

|---|---|---|---|---|

| Control Subjects (n=14) | 0.184 | 22 ± 11 | 33 ± 13 | 45 ± 13 |

| Obstructive Jaundice (n=15) | 6.783 | 9 ± 6 | 60 ± 14 | 31 ± 14 |

| Liver Cirrhosis (Compensated, n=12) | 0.433 | 14 ± 8 | 38 ± 10 | 48 ± 11 |

| Liver Cirrhosis (Decompensated, n=12) | 1.636 | 11 ± 7 | 41 ± 12 | 48 ± 12 |

| Chronic Hepatitis (n=12) | 0.241 | 18 ± 9 | 35 ± 11 | 47 ± 11 |

| Acute Hepatitis (n=11) | 2.364 | 12 ± 7 | 43 ± 13 | 45 ± 13 |

Data is presented as mean ± standard deviation. Source: nih.govteikyo.jp

The data clearly indicates that in healthy individuals, a significant portion of circulating 3β-hydroxy-5-cholenoic acid is conjugated, with sulfation being slightly more prevalent than glucuronidation. nih.govteikyo.jp However, in patients with obstructive jaundice, there is a dramatic increase in the total serum concentration of this bile acid, with glucuronidation becoming the predominant conjugation pathway (60%). nih.govteikyo.jp In other liver diseases, such as cirrhosis and hepatitis, both glucuronidation and sulfation remain crucial for the detoxification of 3β-hydroxy-5-cholenoic acid. nih.govteikyo.jp These findings underscore the research significance of glucuronidation as an adaptive mechanism to handle the accumulation of potentially toxic bile acids during liver dysfunction. nih.gov The enzymes responsible for glucuronidation, UDP-glucuronosyltransferases (UGTs), have been shown to have different substrate specificities for various bile acids, which can be altered in cholestatic states. nih.gov

Physiological and Pathophysiological Roles of Tauro 3beta Hydroxy 5 Cholenoate and Its Metabolites

Regulation of Bile Flow Dynamics and Biliary Secretion

Tauro-3beta-hydroxy-5-cholenoate itself does not appear to have a significant direct impact on bile flow. However, its sulfated metabolite, this compound-3-sulfate, profoundly disrupts normal bile flow dynamics. Studies in rats have demonstrated that the infusion of this sulfated bile acid leads to a significant reduction in bile flow, an effect that is dose-dependent. nih.gov In one study, administration of this compound-3-sulfate resulted in an 80% decrease in bile flow by the end of the experimental period. nih.gov

The taurine (B1682933) conjugation of bile acids can influence bile flow. For instance, increasing the availability of taurine can enhance the proportion of taurine-conjugated bile acids in bile, which has been associated with an increase in bile flow and the rate of bile acid excretion. nih.gov However, the cholestatic properties of the sulfated metabolite of this compound override any potential choleretic effects of taurine conjugation.

Mechanisms of Cholestasis Induction by this compound-3-sulfate

The primary mechanism by which this compound-3-sulfate induces cholestasis is through its detrimental effects on the biliary secretion of key lipid components.

When compared to other known cholestatic monohydroxy bile salts, such as taurolithocholate, this compound-3-sulfate exhibits a comparable or even greater cholestatic potency. nih.gov Interestingly, while sulfation of taurolithocholate can mitigate its cholestatic effects, the same is not true for this compound. nih.gov This suggests that despite sulfation making some bile salts more water-soluble, it does not universally prevent their cholestatic properties. nih.gov The co-administration of a dihydroxy bile acid like taurocholate has been shown to counteract the cholestatic effect of this compound-3-sulfate. nih.gov

| Compound | Effect on Bile Flow | Effect on Biliary Cholesterol and Phospholipid Excretion | Reference |

| This compound-3-sulfate | Significant reduction | Significant reduction | nih.gov |

| Taurolithocholate | Cholestatic | Induces cholestasis | nih.gov |

| Taurolithocholate-3-sulfate | Cholestatic effect prevented | - | nih.gov |

| Taurocholate (co-administered) | Abolishes cholestatic effect of this compound-3-sulfate | - | nih.gov |

Modulation of Hepatic and Systemic Metabolic Pathways

Beyond its direct effects on bile secretion, this compound and its metabolites are involved in the broader regulation of hepatic and systemic metabolism.

3beta-hydroxy-5-cholenoic acid, the precursor to the tauro-conjugated form, is a metabolite in the alternative pathway of bile acid synthesis, originating from the oxidation of cholesterol. nih.gov Its metabolism leads to the formation of both lithocholic acid and chenodeoxycholic acid. nih.gov The sulfated form, 3β-sulfate-5-cholestenoic acid (3SCA), has been identified as a secretory regulator that can significantly downregulate the expression of genes involved in lipid metabolism in hepatocytes. nih.gov This suggests a role for this metabolite in controlling lipid homeostasis within the liver.

Bile acids, in general, act as signaling molecules that regulate their own synthesis and transport, as well as lipid and glucose metabolism, through the activation of nuclear receptors like the Farnesoid X Receptor (FXR) and G protein-coupled receptors such as the Takeda G Protein-Coupled Receptor 5 (TGR5). embopress.orgnih.gov

While specific studies on the direct interaction of this compound with FXR and TGR5 are limited, the broader class of bile acids are known to be endogenous ligands for these receptors. embopress.org FXR activation plays a critical role in regulating the expression of genes involved in bile acid and lipid metabolism. nih.gov TGR5 activation, on the other hand, is involved in energy homeostasis and has been shown to be expressed in various tissues, playing a role in regulating glucose metabolism and inflammatory responses. nih.govnih.govnih.gov

The metabolite 3β-sulfate-5-cholestenoic acid has been shown to suppress the gene expression of pro-inflammatory cytokines in macrophages, indicating a role in modulating inflammatory responses, a process often linked to TGR5 signaling. nih.govnih.gov

| Receptor | General Function in Metabolism | Potential Relevance to this compound | Reference |

| Farnesoid X Receptor (FXR) | Regulates bile acid synthesis and lipid metabolism. | As a bile acid, it is part of the pool that can activate FXR. | embopress.orgnih.gov |

| Takeda G Protein-Coupled Receptor 5 (TGR5) | Regulates energy homeostasis, glucose metabolism, and inflammation. | Its metabolite, 3SCA, modulates inflammatory responses, a known function of TGR5 activation. | nih.govnih.govnih.govnih.gov |

Contributions to Cellular Dysfunction and Organ Injury

The presence of this compound and its precursor, 3beta-hydroxy-5-cholenoic acid, can lead to significant cellular and organ damage, particularly within the liver. The sulfated form of this compound has been shown to induce intrahepatic cholestasis, a condition characterized by the reduction or stoppage of bile flow. nih.gov This impairment can cause bile acids to accumulate in hepatocytes, leading to liver cell injury.

In experimental models, the administration of this compound-3-sulfate to rats resulted in a dose-dependent reduction in bile flow, decreasing by as much as 80%. nih.gov This cholestatic effect was also associated with a significant reduction in the biliary excretion of cholesterol and phospholipids. nih.gov The accumulation of these toxic bile acids within the liver is a key factor in the pathogenesis of liver dysfunction seen in certain metabolic disorders. nih.gov

Proposed Mechanisms of Oxidant Stress Generation

While the precise mechanisms of oxidant stress generation by this compound are not fully elucidated, the broader context of bile acid-induced oxidative stress suggests several potential pathways. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell's antioxidant defenses to neutralize them. mdpi.com In the context of metabolic syndrome and related liver conditions, several mechanisms for ROS generation have been proposed, which may be relevant to the actions of atypical bile acids.

One proposed mechanism involves mitochondrial dysfunction. The accumulation of certain lipids and their metabolites can lead to an increased proton gradient in the mitochondrial electron transport chain, causing electron leakage and the formation of superoxide (B77818) anions. mdpi.com This process is further exacerbated by the activation of enzymes like NADPH oxidase, which also produces superoxide. mdpi.com The resulting increase in ROS can lead to damage of cellular components, including lipids, proteins, and DNA, contributing to cellular dysfunction and injury. mdpi.com This cascade of events can impair insulin (B600854) signaling and promote inflammatory pathways, further contributing to the pathology of metabolic diseases. mdpi.com

Impairment of Canalicular Bile Acid Transport

A critical aspect of this compound-induced liver injury is its effect on the transport of bile acids at the canalicular membrane of hepatocytes. The bile salt export pump (BSEP), a key transporter responsible for secreting bile salts from the liver into the bile, is a primary target. nih.govmdpi.com

Studies using related cholestatic bile acids, such as taurolithocholate, have demonstrated that these compounds can cause the internalization of BSEP from the canalicular membrane into the cell's interior. nih.gov This relocalization of BSEP severely impairs the liver's ability to excrete bile acids, leading to their accumulation within hepatocytes and subsequent cellular injury. nih.gov In one study, taurolithocholate administration diminished the canalicular excretion of taurocholate by 58% and increased its reflux into the plasma by 96%. nih.gov Although this study focused on taurolithocholate, the similar cholestatic effects induced by sulfated this compound suggest a comparable mechanism of BSEP impairment. nih.govnih.gov The co-administration of taurocholate has been shown to counteract the cholestatic effect of sulfated this compound, possibly by competing for transport or by other protective mechanisms. nih.gov

Metabolic Alterations and Biochemical Signatures Associated with Elevated 3beta-hydroxy-5-cholenoic Acid Levels

Elevated levels of 3beta-hydroxy-5-cholenoic acid and its metabolites are a hallmark of certain inborn errors of bile acid metabolism, such as 3beta-hydroxy-Δ5-C27-steroid dehydrogenase (3β-HSDH) deficiency. nih.gov This genetic disorder prevents the proper synthesis of the primary bile acids, cholic acid and chenodeoxycholic acid, leading to the accumulation of atypical and often toxic, unsaturated hydroxy-Δ5-bile acids. nih.govnih.gov

The biochemical profile of individuals with 3β-HSDH deficiency is characterized by several key features. Analysis of plasma and urine reveals high concentrations of 3beta,7alpha-dihydroxy-5-cholenoic acid and 3beta,7alpha,12alpha-trihydroxy-5-cholenoic acid, while levels of cholic acid and chenodeoxycholic acid are low or absent. nih.gov The detection of sulfated dihydroxycholenoic and trihydroxycholenoic acids in urine is also a key diagnostic marker. nih.gov

These metabolic disturbances can lead to a range of clinical manifestations, including neonatal cholestasis, hepatomegaly, and fat-soluble vitamin deficiencies. nih.gov Liver histology in affected individuals often shows giant cell change, hepatocyte disarray, and varying degrees of cholestasis and fibrosis. nih.gov The accumulation of these atypical bile acids is believed to be the primary driver of the liver pathology observed in this condition.

Below is a table summarizing the typical biochemical findings in individuals with elevated levels of 3beta-hydroxy-5-cholenoic acid due to 3β-HSDH deficiency.

| Analyte Category | Sample Type | Finding |

| Primary Bile Acids | Plasma | Absent or low levels of cholic acid and chenodeoxycholic acid. nih.gov |

| Atypical Bile Acids | Plasma | High concentrations of 3beta,7alpha-dihydroxy-5-cholenoic acid. nih.gov |

| Atypical Bile Acids | Plasma | High concentrations of 3beta,7alpha,12alpha-trihydroxy-5-cholenoic acid. nih.gov |

| Atypical Bile Acids | Urine | Presence of sulfated dihydroxycholenoic acids. nih.gov |

| Atypical Bile Acids | Urine | Presence of sulfated trihydroxycholenoic acids. nih.gov |

| Fat-Soluble Vitamins | Serum | Low levels of Vitamin A, D, and E are common. nih.gov |

Cellular and Molecular Mechanisms of Action

Transport Mechanisms Across Biological Membranes

The movement of Tauro-3beta-hydroxy-5-cholenoate across biological membranes is a critical aspect of its physiological role, particularly within the enterohepatic circulation. This process relies on a suite of specialized transport proteins in the liver and intestine that manage its uptake and removal.

In the liver, conjugated bile acids are primarily taken up from the portal blood into hepatocytes by the Na+-taurocholate cotransporting polypeptide (NTCP, gene SLC10A1). nih.govnih.gov Additionally, members of the Organic Anion Transporting Polypeptide (OATP) family, specifically OATP1B1 and OATP1B3 in humans, contribute to the hepatic uptake of bile acids. mdpi.comresearchgate.net While NTCP is considered the main transporter for conjugated bile acids, studies have shown that OATPs play a significant role, particularly when NTCP function is impaired. nih.govnih.gov

Once inside the hepatocyte, this compound must be exported into the bile canaliculus. This efflux is an energy-dependent process primarily mediated by the Bile Salt Export Pump (BSEP, gene ABCB11). nih.govsolvobiotech.com BSEP has a high affinity for monovalent conjugated bile acids. solvobiotech.com Another transporter, the Multidrug Resistance-Associated Protein 2 (MRP2), is responsible for the canalicular efflux of sulfated and glucuronidated bile acid conjugates. nih.gov Under certain conditions, such as cholestasis where bile flow is impaired, alternative efflux transporters like MRP3 and MRP4 can be induced on the basolateral membrane, allowing bile acids to be returned to the sinusoidal blood. nih.govnih.gov

Table 1: Key Hepatic Transporters for Conjugated Bile Acids

| Transporter | Location | Function | Primary Substrates |

| NTCP (SLC10A1) | Basolateral Membrane | Uptake from blood | Conjugated bile acids (e.g., Taurocholate) nih.govnih.gov |

| OATP1B1/OATP1B3 | Basolateral Membrane | Uptake from blood | Endogenous compounds (bile acids), drugs mdpi.comresearchgate.net |

| BSEP (ABCB11) | Canalicular Membrane | Efflux into bile | Monovalent conjugated bile acids nih.govsolvobiotech.com |

| MRP2 | Canalicular Membrane | Efflux into bile | Sulfated and glucuronidated conjugates nih.gov |

| MRP3 / MRP4 | Basolateral Membrane | Efflux into blood (alternative pathway) | Conjugated bile acids (under cholestasis) nih.govnih.gov |

The enterohepatic circulation is a highly efficient process that recycles approximately 95% of bile acids. nih.govwikipedia.orgnih.gov After being secreted into the duodenum with bile to aid in digestion, conjugated bile acids like this compound travel down the small intestine. In the terminal ileum, they are actively reabsorbed into the enterocytes. nih.govnih.gov This crucial step is mediated by the Apical Sodium-dependent Bile Acid Transporter (ASBT, gene SLC10A2). nih.govnih.gov

Once inside the ileal enterocyte, bile acids bind to the ileal bile acid-binding protein (I-BABP), which facilitates their transport to the basolateral membrane. From there, they are exported into the portal circulation by the Organic Solute Transporter alpha and beta (OSTα/OSTβ). nih.gov The portal blood then carries the reabsorbed bile acids back to the liver, where they are taken up by hepatocytes to complete the cycle. wikipedia.orgyoutube.com This entire circuit, from liver to bile, to intestine, and back to the liver, constitutes the enterohepatic circulation. wikipedia.orgnih.govabdominalkey.com A small fraction of bile acids that are not absorbed in the ileum pass into the colon, where they can be modified by bacteria and either excreted or passively reabsorbed. wikipedia.orgnih.gov

Regulation of Gene Expression by this compound and its Derivatives

Bile acids, including this compound, are not merely digestive aids but also potent signaling molecules that regulate the expression of a wide network of genes involved in their own synthesis, transport, and metabolism, as well as in lipid, glucose, and energy homeostasis. nih.govnih.gov This regulation is primarily achieved through the activation of nuclear receptors. nih.gov

The most prominent of these is the Farnesoid X Receptor (FXR). nih.govnih.gov When activated by bile acids, FXR orchestrates a feedback inhibition mechanism that downregulates bile acid synthesis in the liver. nih.gov In the intestine, FXR activation by bile acids induces the expression of Fibroblast Growth Factor 19 (FGF19 in humans, FGF15 in mice), a hormone that travels to the liver and further represses the key enzyme in bile acid synthesis, cholesterol 7α-hydroxylase (CYP7A1). nih.govnih.govelsevierpure.com

Other nuclear receptors are also responsive to bile acids. The Pregnane X Receptor (PXR) and the Vitamin D Receptor (VDR) are activated by certain bile acids and play a key role in inducing a detoxification network to protect the liver from bile acid-induced injury. nih.gov While specific studies on this compound's affinity for these receptors are limited, its structural similarity to other endogenous bile acids suggests it participates in this complex signaling network. The activation of these receptors coordinately regulates genes for phase I and II metabolism enzymes and phase III transporters. nih.gov

Protein Interactions and Enzymatic Modulation within Metabolic Pathways

Beyond activating nuclear receptors, this compound and its related compounds interact with various other proteins and enzymes. Within the enterocyte, the interaction with I-BABP is crucial for efficient intracellular trafficking and transport back to the portal circulation. nih.gov

In the liver, the unconjugated form, 3β-hydroxy-5-cholenoic acid, is a substrate for bile salt sulfotransferase (BSS), an enzyme that adds a sulfate (B86663) group. nih.gov This sulfation is a detoxification step, as it generally increases the water solubility of the bile acid, facilitating its elimination. However, research has shown that the sulfated form of this compound can itself be cholestatic, meaning it can impair bile flow, indicating a complex relationship between sulfation and biological activity for this specific bile acid. nih.gov

Furthermore, bile acids can trigger signaling cascades through interactions with cell surface receptors like TGR5. nih.govnih.gov Activation of TGR5 can lead to downstream effects, such as the induction of cyclooxygenase-2 (COX-2) expression, as has been shown for taurocholate in certain cancer cell lines. nih.gov These interactions highlight the diverse ways in which bile acids can modulate cellular functions beyond their direct role in digestion and nuclear receptor activation. rsc.org

Advanced Analytical Methodologies in Tauro 3beta Hydroxy 5 Cholenoate Research

Mass Spectrometry-Based Approaches for Quantitative and Qualitative Analysis

Mass spectrometry (MS) is a cornerstone in the analysis of "Tauro-3beta-hydroxy-5-cholenoate," providing detailed information on its molecular weight and structure. Various MS-based methods have been developed and optimized for the comprehensive profiling of bile acids.

Fast Atom Bombardment Ionization Mass Spectrometry (FAB-MS) for Conjugated Bile Acids

Fast Atom Bombardment-Mass Spectrometry (FAB-MS) has proven to be a valuable tool for the qualitative analysis of conjugated bile acids like "this compound". nih.gov This soft ionization technique allows for the analysis of these non-volatile compounds in their native form, without the need for chemical derivatization. nih.gov In FAB-MS, the sample is mixed with a non-volatile liquid matrix, such as glycerol, and bombarded with a high-energy beam of neutral atoms, typically argon or xenon. wikipedia.org This process generates ions from the analyte molecules with minimal fragmentation. wikipedia.org

For conjugated bile acids, FAB-MS typically produces deprotonated molecules [M-H]⁻ in the negative ion mode. acs.orgnih.gov While the initial mass spectra show little fragmentation, tandem mass spectrometry (MS/MS) combined with collision-induced dissociation (CID) can be used to elicit structurally informative fragments. acs.orgnih.gov These fragmentation patterns are crucial for distinguishing between isomeric bile acids. acs.org The fragmentation can occur both via charge-driven and charge-remote pathways, with the relative abundances of the resulting ions depending on the number and position of hydroxyl groups on the steroid nucleus. acs.org Notably, unsaturation in the steroid rings, as seen in the cholenoate structure, can favor charge-remote fragmentations. acs.org

Key features of FAB-MS for conjugated bile acids include:

Direct Analysis: Allows for the analysis of conjugated bile acids without derivatization. nih.gov

Structural Information: Tandem MS provides detailed structural information for isomer differentiation. acs.org

High Specificity and Sensitivity: Offers improved specificity and sensitivity compared to FAB-MS alone. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Bile Acids

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and quantification of bile acids; however, due to their low volatility, a derivatization step is essential prior to analysis. shimadzu.comrestek.com This process involves chemically modifying the polar functional groups (hydroxyl and carboxyl groups) to increase their volatility and thermal stability. semanticscholar.org

Common derivatization procedures for bile acids include:

Methylation: The carboxyl group is often converted to a methyl ester. shimadzu.com

Trimethylsilylation (TMS): The hydroxyl groups are converted to trimethylsilyl (B98337) ethers. shimadzu.com

Various silylating reagents are used, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often in combination with a catalyst like trimethylchlorosilane (TMCS). restek.comsemanticscholar.org The efficiency of the derivatization can be influenced by the choice of reagent, reaction time, and temperature. restek.com Microwave-assisted derivatization has been shown to significantly reduce the reaction time from minutes to seconds. semanticscholar.orgresearchgate.net Following derivatization, the volatile bile acid derivatives are separated on a GC column and detected by the mass spectrometer. restek.com GC-MS offers excellent chromatographic resolution, enabling the separation of closely related isomers. restek.com

| Derivatization Reagent Comparison | Efficiency | Notes |

| MSTFA:NH4I:DTE (500:4:2, v/w/w) | High | Must be freshly prepared. restek.com |

| MSTFA:TMSI:TMCS (100:2:5, v/v/v) | Variable | Comparison study showed lower efficiency than the DTE mixture. restek.com |

| MSTFA:TMCS (100:1, v/v) | Variable | Comparison study showed lower efficiency than the DTE mixture. restek.com |

| BSTFA:TMCS (100:1, v/v) | Promising | A one-step method with a 30-minute reaction time. restek.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) for Metabolome Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with Electrospray Ionization (ESI), has become the gold standard for the comprehensive analysis of the bile acid metabolome, including "this compound". nih.gov This approach allows for the analysis of both conjugated and unconjugated bile acids without the need for derivatization. restek.com

In LC-ESI-MS, the bile acids are first separated using liquid chromatography, typically reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). nih.govpubcompare.ai The separated analytes then enter the ESI source, where they are ionized, most commonly in the negative ion mode to form [M-H]⁻ ions. nih.gov The mass spectrometer then separates and detects these ions, providing quantitative and qualitative data. nih.gov Tandem mass spectrometry (MS/MS) is often employed for enhanced specificity and to aid in structural elucidation. pubcompare.ai

The choice of mobile phase is critical for achieving good chromatographic separation and efficient ionization. nih.gov Common mobile phases consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (e.g., acetonitrile (B52724) and/or methanol). pubcompare.ainih.gov The use of UHPLC can significantly improve throughput and resolution, allowing for the analysis of a large number of samples in a shorter time. nih.gov

| LC-MS/MS Method Parameters for Bile Acid Analysis | |

| Chromatography | UHPLC or HPLC |

| Column | Reversed-phase C18 or Phenyl-hexyl pubcompare.aimdpi.com |

| Mobile Phase A | Aqueous buffer (e.g., 15 mM ammonium acetate, pH 8.0) pubcompare.ai |

| Mobile Phase B | Acetonitrile:Methanol mixture pubcompare.ai |

| Ionization | Electrospray Ionization (ESI) in negative mode nih.gov |

| Detection | Triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode pubcompare.ainih.gov |

Application of Stable Isotope Dilution Methods for Metabolic Flux Studies

Stable isotope dilution analysis is a powerful technique for studying the kinetics and metabolic fluxes of bile acids like "this compound" in vivo. nih.gov This method involves the administration of a stable isotope-labeled version of the bile acid of interest (e.g., containing ¹³C or ²H) to a biological system. nih.govnih.gov The labeled compound mixes with the endogenous, unlabeled pool of the same bile acid. nih.gov

By measuring the ratio of the labeled to unlabeled bile acid over time using mass spectrometry, researchers can determine various kinetic parameters, including production rates, pool sizes, and turnover rates. nih.gov This approach provides a dynamic view of bile acid metabolism that cannot be obtained from static concentration measurements alone. nih.gov Stable isotope labeling is a safe and effective way to trace the metabolic fate of bile acids in both animal models and human subjects. nih.gov

Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is the primary separation technique used in the analysis of "this compound" and other bile acids, especially when coupled with mass spectrometry. pubcompare.ai Reversed-phase HPLC (RP-HPLC) is the most common mode used, where a nonpolar stationary phase (like C18) is paired with a polar mobile phase. scienggj.org

The separation of bile acids is achieved by a gradient elution, where the composition of the mobile phase is changed over the course of the analysis. pubcompare.aiscienggj.org This allows for the separation of a wide range of bile acids with varying polarities in a single run. pubcompare.ai The choice of column chemistry, such as phenyl-hexyl, can also be optimized to improve the separation of specific bile acid isomers. pubcompare.ai The use of immobilized enzyme columns, such as 3β-hydroxysteroid dehydrogenase, in conjunction with HPLC has also been reported for the specific measurement of 3β-hydroxy bile acids. nih.gov

Optimization of Sample Preparation and Extraction Protocols for Biological Matrices

The accurate analysis of "this compound" in biological matrices such as serum, plasma, and liver tissue requires robust and efficient sample preparation and extraction protocols. researchgate.netpubcompare.ai The goal of these procedures is to remove interfering substances, such as proteins and lipids, and to concentrate the bile acids prior to analysis. nih.gov

A common method for extracting bile acids from plasma or serum involves protein precipitation with a cold organic solvent like acetonitrile or methanol. nih.gov This is often followed by solid-phase extraction (SPE) for further cleanup and concentration. scienggj.org For liver tissue, homogenization is required before extraction. pubcompare.ai The stability of bile acids during sample handling and storage is also a critical consideration, with studies showing good stability for up to 15 days at various temperatures. nih.gov The validation of these extraction methods is essential to ensure high recovery and reproducibility. nih.gov

Metabolomics Approaches for Comprehensive Bile Acid Profiling and Discovery of Related Metabolites

Metabolomics has emerged as a powerful tool for the comprehensive analysis of bile acids, shifting the paradigm from quantifying a few select compounds to profiling the entire bile acid metabolome. This systems-level approach provides a detailed snapshot of the complex interplay of bile acids in various physiological and pathological states. The application of high-throughput analytical techniques, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), has been central to these advancements, enabling the simultaneous measurement of dozens of bile acid species in a single analytical run. nih.govnih.gov These methods offer exceptional sensitivity and specificity, which are crucial for distinguishing between structurally similar bile acid isomers. nih.gov

Advanced analytical platforms, such as Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry, are now considered the gold standard for detailed bile acid profiling. nih.govmdpi.com These methods typically involve straightforward sample preparation, often a protein precipitation step, followed by injection into the LC-MS/MS system. mdpi.com Data is commonly collected in the negative ion mode using multiple reaction monitoring (MRM), which allows for precise quantification of a predefined list of target molecules. mdpi.com The chromatographic separation, often achieved using a C18 reverse-phase column, is optimized to resolve isobaric compounds—molecules that have the same mass but different structures—which is a common characteristic among bile acids. mdpi.comaruplab.com Such validated methods can achieve low limits of quantification, often in the low nanomolar range, with high accuracy and precision, making them suitable for analyzing bile acids in various biological matrices like serum, plasma, and tissue. nih.govaruplab.com

The scope of these metabolomics studies is extensive, with validated panels capable of quantifying a wide array of primary, secondary, and conjugated bile acids. While research specifically detailing a comprehensive profile in direct relation to this compound is limited, the established methodologies are fully capable of including this and other less common bile acids. These comprehensive panels are critical for discovering novel disease biomarkers and understanding metabolic pathways. For instance, metabolomic profiling has successfully identified distinct bile acid signatures in patients with pediatric liver diseases, drug-induced liver injury, and various forms of cholestasis. mdpi.comnih.govnih.gov

Below is an interactive table detailing a representative panel of bile acids commonly quantified in comprehensive metabolomic studies using LC-MS/MS.

Metabolomics approaches also facilitate the discovery and quantification of metabolites related to specific bile acid pathways. For example, research into the unconjugated precursor, 3β-hydroxy-5-cholenoic acid, has utilized such techniques. Studies employing mass spectrometry have successfully quantified this bile acid in the serum of healthy individuals and patients with various liver diseases. One study identified the mean concentration of total 3β-hydroxy-5-cholenoic acid in the serum of healthy control subjects as 0.184 µmol/L, with significantly elevated levels observed in patients with obstructive jaundice (6.783 µmol/L) and acute hepatitis (2.364 µmol/L). Furthermore, metabolic studies in animal models have identified lithocholic acid and chenodeoxycholic acid as metabolites of 3β-hydroxy-5-cholenoic acid, demonstrating a metabolic pathway that can be elucidated through these comprehensive analytical methods. These findings underscore the power of metabolomics to not only profile known bile acids but also to uncover metabolic relationships and discover biomarkers for disease.

Research Models for Studying Tauro 3beta Hydroxy 5 Cholenoate Biology

In Vitro Cellular Models for Mechanistic Investigations

Cellular models provide a controlled environment to dissect the molecular mechanisms underlying the biological effects of Tauro-3beta-hydroxy-5-cholenoate at a subcellular level.

Isolated hepatocytes, particularly in a sandwich-culture configuration, are a cornerstone for studying the hepatic transport and metabolism of bile acids, including this compound. In this system, hepatocytes are cultured between two layers of collagen, which promotes the formation of functional bile canalicular networks. This setup allows for the distinct analysis of basolateral (uptake from blood) and canalicular (excretion into bile) transport processes.

Sandwich-cultured hepatocytes are instrumental in evaluating how compounds interfere with bile acid transport, a key mechanism in drug-induced liver injury. capes.gov.br The model enables the quantification of bile acid uptake and efflux, providing insights into the function of specific transporters. For instance, studies with the model bile acid taurocholate have demonstrated the utility of this system in characterizing the activity of uptake transporters like the Na+-taurocholate cotransporting polypeptide (NTCP) and organic anion-transporting polypeptides (OATPs), as well as efflux transporters such as the bile salt export pump (BSEP). nih.gov While direct studies on this compound in this specific system are not extensively detailed in the provided literature, the established methodology for other tauro-conjugated bile acids makes it a highly relevant and applicable model for investigating its hepatobiliary disposition.

Suspensions of isolated hepatocytes are also employed to study the rapid dynamics of bile acid transport and the influence of signaling molecules on these processes. For example, research has shown that alpha-adrenergic agents and vasopressin can induce the release of taurocholate from isolated rat hepatocytes, suggesting a hormonal regulation of bile salt secretion. korea.ac.kr

Table 1: Applications of Isolated Hepatocyte Systems in Bile Acid Research

| Application | Model System | Key Findings |

| Hepatobiliary Transport | Sandwich-Cultured Hepatocytes | Enables differentiation between basolateral uptake and canalicular excretion of bile acids. capes.gov.brnih.gov |

| Drug-Induced Liver Injury | Sandwich-Cultured Hepatocytes | Used to assess the potential of drugs to inhibit bile acid transport, a mechanism of hepatotoxicity. capes.gov.br |

| Regulation of Bile Salt Secretion | Isolated Hepatocyte Suspensions | Allows for the study of hormonal and signaling pathway effects on bile acid release. korea.ac.kr |

The kidneys play a role in the excretion of bile acids, particularly under conditions of cholestasis. Isolated perfused kidney preparations serve as a valuable ex vivo model to investigate the direct effects of bile acids on renal tissue. Studies using this model have demonstrated that various bile acids can induce ultrastructural changes in proximal renal tubules. nih.gov For instance, perfusion of isolated rat kidneys with bile acids like taurocholate and taurolithocholate resulted in alterations to the plasma membranes of tubular cells. nih.gov Although direct studies with this compound are not specified, the known renal excretion of its sulfated form makes renal tubular cell models relevant for investigating its potential nephrotoxic effects and mechanisms of renal handling. nih.gov

While direct evidence for the use of Chinese Hamster Ovary (CHO) cells, such as the CHO2B7 subclone, in the study of this compound is limited in the available literature, these cells are widely used in transport studies. Their utility stems from their lack of endogenous transporters, making them an ideal background for expressing and characterizing the function of a single, specific transporter protein.

In contrast, emerging research highlights the relevance of the central nervous system in bile acid biology, making neuron-glia cultures a pertinent model. Neural cells have been found to express the necessary enzymatic machinery for the alternative pathway of bile acid synthesis, including 3-beta-hydroxy-delta-5-C27-steroid oxidoreductase (HSD3B7). Furthermore, the G protein-coupled bile acid receptor TGR5 is expressed in neurons, astrocytes, and microglia, suggesting a role for bile acids in neuromodulation. Therefore, mouse postnatal neuron-glia cultures represent a potential system to explore any neuro-active properties of this compound.

In Vivo Animal Models for Systemic and Organ-Specific Studies

Animal models are indispensable for understanding the systemic effects, metabolism, and organ-specific impacts of this compound in a complex physiological context.

Rodent models have been central to characterizing the biological effects of this compound and its precursors.

Sprague-Dawley Rats: This rat strain is frequently used to model intrahepatic cholestasis. Intravenous infusion of the sulfated form of this compound in Sprague-Dawley rats has been shown to induce a significant, dose-dependent reduction in bile flow. nih.gov These studies are critical for understanding the cholestatic potential of this bile acid metabolite. Research has demonstrated that co-administration of taurocholate can abolish this cholestatic effect, highlighting the complex interactions between different bile acid species. nih.gov

Table 2: Research Findings in Sprague-Dawley Rats Infused with this compound-3-sulfate

| Parameter | Observation | Reference |

| Bile Flow | Reduced by 80% at the end of a 180-minute infusion. | nih.gov |

| Biliary Cholesterol and Phospholipid Excretion | Significantly reduced during the first hour of infusion. | nih.gov |

| Compound Distribution (Recovery) | 52% in bile, 23% in liver tissue, 13% in serum, 3% in urine. | nih.gov |

Hamsters: The hamster is a valuable model for studying the metabolism of the unconjugated precursor, 3-beta-hydroxy-5-cholenoic acid. Studies in bile-fistula hamsters have shown that this compound is metabolized to the primary bile acids, chenodeoxycholic acid and lithocholic acid. This demonstrates a metabolic pathway for the conversion of 3-beta-hydroxy-5-cholenoic acid into more common bile acids.

Table 3: Metabolic Fate of 3-beta-hydroxy-5-cholenoic Acid in Hamsters

| Metabolite | Percentage of Recovered Radioactivity in Bile | Reference |

| Chenodeoxycholic acid | 7.8 - 11.3% | |

| Lithocholic acid | 0.8 - 4.4% |

Comparative studies across different species are crucial for understanding the nuances of bile acid metabolism and for extrapolating findings to human physiology.

Rabbits and Humans: Research has shown that the metabolism of 3-beta-hydroxy-5-cholenoic acid to chenodeoxycholic acid occurs in both rabbits and humans. This is significant because these species are unable to 7-alpha-hydroxylate lithocholic acid, indicating the presence of a novel 7-alpha-hydroxylation pathway that can detoxify 3-beta-hydroxy-5-cholenoic acid.

There are considerable species differences in the downstream metabolism of bile acids. For instance, amidation with amino acids is predominantly with taurine (B1682933) in humans, chimpanzees, dogs, hamsters, and rats, whereas it is primarily with glycine (B1666218) in minipigs and rabbits. Such differences are critical to consider when selecting an appropriate animal model for studying the biological effects of this compound.

Use of Radiolabeled and Stable Isotope Tracers in Metabolic Studies

The metabolism of 3β-hydroxy-Δ5-bile acids, including this compound, is intricately studied using radiolabeled and stable isotope tracers. These powerful tools allow researchers to trace the metabolic fate of these compounds in vivo and in vitro, providing critical insights into the biosynthetic pathways and their regulation.

One of the key applications of tracers has been to elucidate the conversion of 3β-hydroxy-5-cholenoic acid into primary bile acids like chenodeoxycholic acid. nih.gov In these studies, the precursor, 3β-hydroxy-5-cholenoic acid, is often synthesized with a radioactive isotope, such as tritium (B154650) ([3H]) or carbon-14 (B1195169) ([14C]), incorporated into its structure. For instance, the synthesis of 3β-hydroxy-5-[1,2-3H]cholenoic acid has been instrumental in studying its metabolism in bile-fistula hamsters. nih.gov When this radiolabeled compound is introduced into a biological system, its journey and transformation can be tracked by detecting the radioactivity in various metabolites.

A common experimental approach involves the intravenous infusion of the radiolabeled compound into an animal model, followed by the collection of bile. The metabolites present in the bile are then separated using techniques like high-performance liquid chromatography (HPLC). nih.gov The identity of these metabolites is confirmed by a method called reverse isotope dilution, where a non-radioactive standard of the suspected metabolite is added to the sample, and the co-elution of the radioactive signal with the standard confirms its identity. nih.gov

Studies using these tracer methodologies have revealed that 3β-hydroxy-5-cholenoic acid is a precursor for both lithocholic acid and chenodeoxycholic acid, positioning them as primary bile acids in the side-chain pathway of bile acid synthesis. nih.gov For example, in hamsters infused with 3β-hydroxy-5-[1,2-3H]cholenoic acid, between 0.8% and 4.4% of the recovered radioactivity was identified as lithocholic acid, and 7.8% to 11.3% was identified as chenodeoxycholic acid. nih.gov

Furthermore, dual-labeling experiments, where two different precursors are labeled with distinct isotopes, have been employed to compare metabolic fluxes through different pathways simultaneously. In one such study, the simultaneous infusion of [1,2-3H]lithocholic acid and 3β-hydroxy-5-[14C]cholenoic acid into hamsters demonstrated that the 14C enrichment in the resulting chenodeoxycholic acid was significantly higher than that of lithocholic acid. nih.gov This finding was crucial in establishing the existence of a novel 7α-hydroxylation pathway that directly converts 3β-hydroxy-5-cholenoic acid to chenodeoxycholic acid, a pathway that is important for mitigating the potential harmful biological effects of 3β-hydroxy-5-cholenoic acid. nih.gov

Table 1: Examples of Radiolabeled Tracer Studies in 3β-hydroxy-5-cholenoic Acid Metabolism

| Tracer Compound | Animal Model | Key Findings | Reference |

| 3β-hydroxy-5-[1,2-3H]cholenoic acid | Hamster (bile-fistula) | Identified lithocholic acid and chenodeoxycholic acid as primary metabolites. | nih.gov |

| 3β-hydroxy-5-[14C]cholenoic acid (co-infused with [1,2-3H]lithocholic acid) | Hamster | Demonstrated a direct and significant pathway for the conversion of 3β-hydroxy-5-cholenoic acid to chenodeoxycholic acid, independent of lithocholic acid as an intermediate. | nih.gov |

Comparative Biochemical Studies Across Species

The metabolism of this compound and its unconjugated form, 3β-hydroxy-5-cholenoic acid, exhibits significant variations across different species. These differences are primarily due to the species-specific expression and activity of the enzymes involved in bile acid synthesis and metabolism.

The amidation (conjugation) of bile acids with amino acids also shows marked species differences. In humans, bile acids are conjugated with either glycine or taurine, with the ratio of glycine- to taurine-conjugated species being approximately 3:1. nih.gov This ratio can be influenced by the availability of taurine. nih.gov In other species, the preference for glycine or taurine can be different. For example, in rats and mice, taurine is the predominant amino acid for conjugation. nih.gov

Furthermore, the hydroxylation patterns of bile acids vary significantly among species. Rats and mice exhibit high levels of hydroxylation, particularly C6-β hydroxylation. nih.gov This is in stark contrast to humans, chimpanzees, and minipigs, where hydroxylation is a much less prominent metabolic pathway for bile acids. nih.gov These differences in enzymatic machinery lead to distinct bile acid profiles in each species.

The enzyme 3β-hydroxy-Δ5-C27-steroid oxidoreductase (HSD3B7) plays a crucial role in the metabolism of 3β-hydroxy-Δ5-steroids by catalyzing their conversion to 3-oxo-Δ4-steroids. nih.gov The activity and substrate specificity of this enzyme and its downstream counterparts can differ between species, contributing to the observed variations in the metabolic fate of 3β-hydroxy-5-cholenoic acid.

These comparative biochemical studies are essential for understanding the unique physiological and potential pathophysiological roles of this compound in different organisms. They also underscore the importance of selecting appropriate animal models for studying human bile acid metabolism and related diseases. nih.govnih.gov

Table 2: Comparative Aspects of 3β-hydroxy-5-cholenoic Acid and General Bile Acid Metabolism Across Species

| Metabolic Feature | Human | Rabbit | Hamster | Rat & Mouse |

| Conversion of 3β-hydroxy-5-cholenoic acid to chenodeoxycholic acid | Present; significant due to low 7α-hydroxylation of lithocholic acid. nih.gov | Present. nih.gov | Present; direct pathway demonstrated. nih.govnih.gov | Not a primary focus in the cited literature. |

| Primary Amino Acid for Conjugation | Glycine (major) and Taurine. nih.gov | Glycine. nih.gov | Taurine. nih.gov | Taurine. nih.gov |

| Extent of Bile Acid Hydroxylation | Low. nih.gov | Not specified. | Moderate. nih.gov | High (predominantly C6-β). nih.gov |

Emerging Research Directions and Future Perspectives

Elucidation of Novel Signaling Pathways and Endogenous Ligand Properties of Tauro-3beta-hydroxy-5-cholenoate

A pivotal area of future research lies in determining whether this compound acts as an endogenous signaling molecule. Bile acids are known to exert their effects through dedicated receptors, most notably the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5). While the unconjugated precursor, 3β-hydroxy-5-cholenoic acid, is a known metabolite, the signaling properties of its taurine (B1682933) conjugate are yet to be fully elucidated.

It is established that taurine conjugation can modulate the affinity of bile acids for their receptors. For instance, taurine conjugation generally enhances the ability of bile acids to activate TGR5. nih.gov This suggests that this compound could potentially be an agonist for TGR5, a receptor implicated in a variety of metabolic processes, including glucose homeostasis, energy expenditure, and inflammation. mdpi.commdpi.comyoutube.com Future studies will need to directly test the interaction of this compound with a panel of known bile acid receptors to ascertain its ligand properties and downstream signaling cascades.

Investigation of its Role in Extrahepatic Organ Systems and Cross-Organ Communication (e.g., Brain Bile Acid Metabolism)

The influence of bile acids extends far beyond the enterohepatic circulation, with emerging roles in extrahepatic tissues such as the brain. nih.gov A significant breakthrough in this area was the demonstration that the unconjugated precursor, 3β-hydroxy-5-cholenoic acid, can be converted to chenodeoxycholic acid (CDCA) by enzyme systems within the rat brain. biorxiv.org This finding strongly suggests a potential for local bile acid synthesis and metabolism within the central nervous system.

The presence of a biosynthetic pathway for CDCA from 3β-hydroxy-5-cholenoic acid in the brain opens up the question of the role of its taurine conjugate, this compound, in this organ. biorxiv.org The blood-brain barrier is a critical regulator of molecular entry into the brain, and the conjugation with taurine could alter the transport characteristics of the parent molecule. Future research is poised to investigate the presence and concentration of this compound in the brain and other extrahepatic tissues. Furthermore, its potential involvement in cross-organ communication, such as the gut-brain axis, is a fertile area for exploration, particularly given the known roles of other bile acids in modulating neuroinflammation and gut microbiota. nih.govmdpi.commdpi.comnih.gov

| Organ System | Potential Role of this compound | Research Focus |